Product packaging for (S)-4-(hydroxymethyl)azetidin-2-one(Cat. No.:CAS No. 72776-07-9)

(S)-4-(hydroxymethyl)azetidin-2-one

Cat. No.: B3056605
CAS No.: 72776-07-9
M. Wt: 101.1 g/mol
InChI Key: YTUSUDPOSFRAEO-VKHMYHEASA-N
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Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen-containing heterocycles, such as azetidines and their derivatives, are pivotal substrates in organic chemistry. nih.gov These strained ring systems are not only components of various biologically active compounds but also serve as versatile intermediates for creating more complex nitrogen-containing molecules. nih.govnumberanalytics.com The synthesis of these heterocycles can be challenging due to the inherent ring strain; however, methods like cyclization reactions and [2+2] cycloadditions have been developed to address this. numberanalytics.com Their importance is underscored by their presence in pharmaceuticals and their role as building blocks in the synthesis of natural products. numberanalytics.com

The reactivity of four-membered heterocycles like azetidine (B1206935) is notable, though they are generally less reactive than their three-membered counterparts. britannica.com Their ring-opening reactions are similar in nature but occur less readily. britannica.com The continued development of synthetic methods for these heterocyles, including oxetanes, azetidines, and thietanes, remains an active area of research, driven by their structural properties and biological relevance. rsc.org

The Azetidin-2-one (B1220530) (β-Lactam) Scaffold: Fundamental Structural Considerations in Research

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that forms the core structure of numerous important molecules. derpharmachemica.comglobalresearchonline.net This scaffold has garnered significant attention in medicinal chemistry and drug design. researchgate.net The term "β-lactam" originates from the cyclic amide structure where the nitrogen atom is attached to the β-carbon relative to the carbonyl group. derpharmachemica.com

The structure of the β-lactam ring is essential for its chemical reactivity and biological function. derpharmachemica.com The inherent strain in the four-membered ring increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. globalresearchonline.net This reactivity is a key factor in the mechanism of action of β-lactam antibiotics, which inhibit bacterial cell wall synthesis. derpharmachemica.comglobalresearchonline.net The structural integrity of the β-lactam ring is therefore a primary consideration in the design of new therapeutic agents. derpharmachemica.com

Importance of Stereochemistry in Azetidinone-Based Architectures

Stereochemistry plays a paramount role in the function of azetidinone-containing molecules. The spatial arrangement of substituents on the β-lactam ring dictates the molecule's ability to interact with biological targets, such as enzymes. nih.gov The development of stereoselective synthetic methods is crucial for producing enantiomerically pure azetidinones, which are often required for desired biological activity. nih.govgoogle.com

Chiral azetidinones are not only sought after for their direct applications but also as versatile chiral building blocks in organic synthesis. nih.gov The defined stereochemistry of these synthons can be transferred to more complex molecules, enabling the construction of intricate, stereochemically-defined architectures. nih.govnih.gov The synthesis of chiral C2-substituted azetidines, for instance, is an area of active research due to the importance of these motifs in biologically active compounds. nih.gov

(S)-4-(hydroxymethyl)azetidin-2-one: A Key Chiral Building Block in Advanced Chemical Research

This compound stands out as a particularly valuable chiral building block in the synthesis of advanced chemical structures. researchgate.net Its utility stems from the presence of a reactive hydroxymethyl group and a defined stereocenter at the C4 position of the azetidinone ring. This combination of features allows for a wide range of chemical modifications and the introduction of diverse functionalities with stereochemical control.

The synthesis of this and similar chiral azetidinones is a key focus of research, with methods such as intramolecular cyclizations being employed to achieve the desired stereoisomer. researchgate.net The ability to produce enantiomerically enriched azetidinone derivatives is critical for their application in medicinal chemistry and the development of new therapeutic agents. researchgate.net The strategic incorporation of this compound enables the synthesis of complex target molecules that might otherwise be difficult to access.

PropertyData
Chemical Formula C4H7NO2
Molecular Weight 101.10 g/mol
Chirality (S)
Functional Groups Hydroxymethyl, Azetidin-2-one
CAS Number 75267-33-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B3056605 (S)-4-(hydroxymethyl)azetidin-2-one CAS No. 72776-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(hydroxymethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSUDPOSFRAEO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449926
Record name (4S)-4-(hydroxymethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72776-07-9
Record name (4S)-4-(hydroxymethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Azetidin 2 Ones, with Emphasis on Stereochemical Control

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions represent one of the most powerful and widely used strategies for constructing the four-membered β-lactam ring. These reactions involve the combination of a two-atom component with another two-atom component to form the cyclic structure.

First discovered by Hermann Staudinger in 1907, the reaction between a ketene (B1206846) and an imine remains the most general and versatile method for synthesizing β-lactams. wikipedia.orgnih.govacs.org This formal [2+2] cycloaddition can generate up to two new chiral centers, making stereocontrol a critical aspect of the reaction's utility. nih.govacs.org

Due to their high reactivity and propensity to dimerize or polymerize, most ketenes are unstable and must be generated in situ for immediate use in the cycloaddition reaction. wikipedia.orgorganic-chemistry.org Two prevalent methods for this in-situ generation are the dehydrochlorination of acyl chlorides and the Wolff rearrangement of α-diazoketones.

From Acyl Chlorides: This is the most common method, where an acyl chloride is treated with a tertiary amine (such as triethylamine) to eliminate hydrogen chloride and form the ketene. mdpi.com The ketene is then immediately trapped by the imine present in the reaction mixture to yield the azetidin-2-one (B1220530). mdpi.com This method is operationally simple and widely applicable for a variety of substituted ketenes.

From α-Diazoketones (Wolff Rearrangement): The Wolff rearrangement provides an alternative route to ketenes. wikipedia.orgorganic-chemistry.org This reaction involves the thermal, photochemical, or metal-catalyzed decomposition of an α-diazoketone, which expels dinitrogen gas and rearranges to form the ketene intermediate. wikipedia.org A notable example is the rhodium-catalyzed reaction between an aryldiazoacetate and an organic azide (B81097) to form an imine, which then reacts with a ketene generated from a second diazo compound in a one-pot synthesis. wikipedia.org

Table 1: Comparison of In Situ Ketene Generation Methods

MethodPrecursorReagents/ConditionsAdvantagesDisadvantages
Dehydrohalogenation Acyl ChlorideTertiary Amine (e.g., Et₃N)Operationally simple, wide substrate scope, mild conditions. mdpi.comPrecursor acyl chlorides may be unstable or difficult to prepare.
Wolff Rearrangement α-DiazoketoneHeat, Light (hν), or Metal Catalyst (e.g., Rh, Cu)Access to ketenes from carboxylic acids, clean reaction. wikipedia.orgorganic-chemistry.orgDiazoketone precursors can be hazardous and require careful handling.

The Staudinger cycloaddition is not a concerted [π2s + π2a] process, which is geometrically difficult. Instead, it proceeds through a two-step mechanism. nih.govacs.orgmdpi.com

Nucleophilic Attack: The reaction begins with a nucleophilic attack by the imine nitrogen atom on the electrophilic central carbon (sp-hybridized) of the ketene. nih.govacs.orgnih.gov This forms a zwitterionic intermediate. nih.govacs.orgnih.gov

Ring Closure: The zwitterionic intermediate then undergoes a conrotatory 4π-electron electrocyclization to form the four-membered β-lactam ring. nih.govacs.org This step is stereospecific and crucial for determining the final product's stereochemistry.

The stereochemical outcome of the Staudinger reaction is influenced by several factors:

Imine Geometry: The geometry of the imine substrate is a primary determinant of the product's stereochemistry. As a general rule, (E)-imines predominantly yield cis-β-lactams, while (Z)-imines lead to trans-β-lactams. wikipedia.orgacs.org

Substituent Effects: The electronic properties of substituents on both the ketene and the imine affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. organic-chemistry.org Ketenes with electron-donating groups tend to favor the formation of cis-β-lactams. wikipedia.org Conversely, ketenes bearing electron-withdrawing groups often lead to trans-β-lactams. wikipedia.org

Reaction Conditions: Factors like solvent and temperature can influence the equilibrium between intermediates and thus affect the diastereoselectivity of the reaction.

Table 2: Stereochemical Outcomes in Staudinger Cycloadditions

Imine GeometryKetene SubstituentPredominant ProductRationale
(E)-ImineElectron-Donatingcis-β-LactamRapid ring closure of the initial zwitterionic conformer. wikipedia.orgacs.orgorganic-chemistry.org
(E)-ImineElectron-Withdrawingtrans-β-LactamSlower ring closure allows for isomerization to a more stable intermediate, leading to the trans product. wikipedia.orgorganic-chemistry.org
(Z)-ImineGeneraltrans-β-LactamThe initial nucleophilic attack and subsequent ring closure lead to the thermodynamically favored trans product. wikipedia.orgacs.org

Besides ketenes, other cumulenes like isocyanates can participate in [2+2] cycloadditions to form azetidin-2-ones. A notable example is the reaction of an alkene with chlorosulfonyl isocyanate (CSI), often referred to as Graf's isocyanate. domainex.co.uk This reaction proceeds to form an N-chlorosulfonyl-β-lactam intermediate. Subsequent reductive removal of the chlorosulfonyl group yields the N-unsubstituted β-lactam. mdpi.com This method is particularly useful for synthesizing β-lactams from various alkenes, including those in cyclic systems, to create spirocyclic azetidines. domainex.co.uk

Staudinger Reaction: Ketene-Imine Cycloadditions

Ring-Forming Reactions via Cyclization

An alternative major pathway to azetidin-2-ones involves the intramolecular cyclization of an acyclic precursor that already contains the requisite atoms for the ring. This strategy relies on forming one of the four bonds of the ring in the final step.

This approach involves an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group at the β-position of a carboxylic acid derivative. nih.gov The stereochemistry of the starting material directly translates to the product.

Common precursors for this cyclization include:

β-Amino Esters: The cyclization of β-amino esters is a well-established method. The nitrogen atom of the amino group attacks the carbonyl carbon of the ester, typically after conversion of the amino group into a better nucleophile (e.g., by forming a Grignard reagent) or activation of the ester.

β-Halo Amides: In this method, a precursor containing an amide and a halogen atom at the β-position is treated with a base. The base deprotonates the amide nitrogen, creating a potent nucleophile that displaces the halide to form the azetidinone ring.

β-Hydroxy Amides (via Sulfonic Esters): A common and reliable strategy involves the cyclization of β-hydroxy amides. The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate (sulfonic esters). Subsequent treatment with a base promotes the intramolecular nucleophilic substitution by the amide nitrogen, leading to the formation of the β-lactam ring with inversion of configuration at the carbon bearing the leaving group (the C4 position). This method has been successfully applied to the synthesis of optically active 4-substituted azetidin-2-ones, including (R)-4-(hydroxymethyl)azetidin-2-one from a chiral hydroxamate precursor. researchgate.net

Base-Catalyzed Ring Closure Approaches

Base-catalyzed intramolecular cyclization represents a direct and effective method for the formation of the azetidin-2-one ring from an acyclic precursor. This strategy relies on the deprotonation of an acidic site to generate a nucleophile that subsequently attacks an internal electrophilic center, leading to ring closure. The stereochemistry of the final product is often controlled by the chirality of the starting material.

A notable example is the synthesis of (R)-4-(hydroxymethyl)azetidin-2-one via the intramolecular N-C4 cyclization of a chiral hydroxamate precursor. researchgate.net In this approach, a 4-chloro-3-hydroxybutanamide (B12912957) derivative, prepared from a chiral source, undergoes cyclization upon treatment with a base. The base facilitates the deprotonation of the hydroxamate nitrogen, which then displaces the terminal chloride to form the strained four-membered ring. This method highlights the power of using readily available chiral starting materials to direct the stereochemical outcome of the cyclization.

Precursor Base/Conditions Product Key Feature
N-benzyloxy-4-chloro-3-(triethylsilyloxy)butanamidePotassium bis(trimethylsilyl)amide (KHMDS)(R)-1-(benzyloxy)-4-((triethylsilyloxy)methyl)azetidin-2-oneIntramolecular nucleophilic substitution with high stereochemical retention. researchgate.net
Aromatic α-iminoestersElectroreduction, Bu₄NClO₄/THF, TMSCl, Triethylamine (B128534) (TEA)Enantiomerically enriched azetidin-2-onesElectroreductive intramolecular coupling promoted by a base and a silicon-based promoter. acs.org

Ring Contraction and Expansion Strategies

Manipulating the size of existing ring systems provides an alternative pathway to the azetidinone core. These strategies can involve either contracting a larger heterocycle or expanding a smaller one, often through complex mechanistic rearrangements that can offer unique stereochemical control.

Ring contraction methods offer a powerful, albeit less common, route to azetidine (B1206935) derivatives from more stable five- or six-membered rings. A key example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This reaction, typically promoted by a base like potassium carbonate, proceeds through a mechanism analogous to the Favorskii rearrangement. The base induces the formation of a cyclopropanone-like intermediate, which is then opened by a nucleophile (such as an alcohol or amine) to yield a stable, functionalized α-carbonylated N-sulfonylazetidine. organic-chemistry.org While this method directly produces a substituted azetidine, subsequent chemical steps would be necessary to convert the product to the specific (S)-4-(hydroxymethyl)azetidin-2-one scaffold.

Starting Material Reagents Product Type Reference
α-bromo N-sulfonylpyrrolidinoneK₂CO₃, Nucleophile (e.g., ROH, R₂NH)α-carbonylated N-sulfonylazetidine organic-chemistry.org

The direct ring expansion of cyclopropylamine (B47189) derivatives to form azetidin-2-ones is not a widely documented or common synthetic strategy. The inherent ring strain of both the starting cyclopropane (B1198618) and the resulting β-lactam product presents significant thermodynamic and kinetic challenges. More conventional ring expansion routes to the azetidinone core typically start from three-membered aziridine (B145994) rings, which can be expanded through various methods, including carbonylation reactions.

Oxaziridines, three-membered rings containing both oxygen and nitrogen, can undergo rearrangement to form lactams, including azetidin-2-ones. This transformation can often be induced photochemically. acs.orgrsc.org The reaction proceeds via the homolytic cleavage of the weak N-O bond, followed by rearrangement to yield the more stable amide functionality within a ring system. The substitution pattern on the starting oxaziridine (B8769555) dictates the structure of the resulting lactam. For instance, an appropriately substituted oxaziridine derived from a four-membered ring precursor could theoretically rearrange to an azetidinone. This method offers a pathway to chiral lactams with a high degree of regio- and enantioselectivity, provided a stereochemically pure oxaziridine is used. rsc.org

Precursor Type Reaction Type Product Key Feature
Chiral OxaziridinePhotochemical RearrangementChiral LactamHigh levels of enantio- or regio-selectivity are achievable. rsc.org
Oxaziridine of a hexahydroindolePhotochemical RearrangementFused azetidine (1-azabicyclo[5.2.0]nonan-2-one)Demonstrates applicability to complex fused systems. acs.org

C-H Functionalization and Cross-Coupling Approaches for Azetidinone Scaffolds

Direct functionalization of carbon-hydrogen (C-H) bonds on a pre-formed azetidinone scaffold represents a highly atom-economical and modern approach to creating structural diversity. This strategy avoids the need for pre-functionalized starting materials and allows for late-stage modification of complex molecules.

Stereoselective functionalization of C(sp³)–H bonds is a frontier in organic synthesis, enabling the precise introduction of new substituents at saturated carbon centers. nih.gov While widely applied to other saturated heterocycles like pyrrolidines and piperidines, its application to the strained azetidinone ring is more challenging due to the potential for competing side reactions, such as ring-opening. nih.govresearchgate.net

The strategy often relies on a directed approach, where a directing group installed on the azetidinone nitrogen coordinates to a transition metal catalyst (commonly palladium). The catalyst is then delivered to a specific C-H bond, facilitating its cleavage and subsequent coupling with a reaction partner, such as an aryl halide. The stereoselectivity is controlled by the chiral environment created by the directing group and associated ligands. nih.gov Removing the directing group post-functionalization reveals the desired product. This methodology holds great potential for modifying building blocks like this compound at the C3 position with high stereocontrol, although documented examples on the azetidinone ring itself remain limited compared to less strained systems.

Methodology Catalyst System (Typical) Outcome Challenge for Azetidinones
Directed C(sp³)–H ArylationPd(OAc)₂, Ligand, Base, Aryl HalideSite- and stereoselective formation of a C-C bond. nih.govHigh ring strain can lead to decomposition or ring-opening pathways.
HAT/Nickel Dual CatalysisPhotocatalyst, Ni-catalyst, LigandEnantioselective C(sp³)–H arylation/alkenylation. nih.govControl of regioselectivity and prevention of side reactions on the strained ring.

Palladium-Catalyzed Amination and Related Coupling Reactions

Palladium-catalyzed reactions have become powerful tools for the construction of C-N and C-C bonds, offering pathways to the azetidin-2-one core with high levels of stereocontrol. These methods often involve the intramolecular cyclization of a pre-functionalized linear substrate.

One prominent strategy involves the palladium-catalyzed coupling and cyclization of allenes that contain an amino group. In these reactions, the amino allene (B1206475) undergoes carbopalladation, forming a π-allyl palladium intermediate. This intermediate then cyclizes via intramolecular amination to form the vinyl azetidine ring. acs.org The stereochemical outcome of such reactions can be influenced by the use of chiral ligands on the palladium catalyst, guiding the enantioselective formation of the four-membered ring.

Another approach is the palladium-catalyzed carbonylation of N-protected propargylamines. This method constructs the azetidin-2-one skeleton by incorporating a carbonyl group and inducing cyclization in a single step. The choice of ligands and reaction conditions is critical for achieving high yields and stereoselectivity. For instance, the use of specific bidentate phosphine (B1218219) ligands can control the regioselectivity of the carbonylation and the subsequent ring closure.

More recently, palladium-catalyzed ring-opening cross-coupling reactions of strained heterocycles like aziridines have been explored. researchgate.netnih.gov While this is often used to create β-functionalized alkylamines, analogous strategies can be envisioned for building the azetidinone framework. nih.gov For example, a palladium catalyst can facilitate the oxidative addition into the C-N bond of an activated aziridine, followed by a coupling reaction with a suitable partner to construct a precursor that can be subsequently cyclized to the desired β-lactam. researchgate.netnih.gov The stereospecificity of the initial ring-opening step, which often proceeds with inversion of stereochemistry (Sɴ2 fashion), provides a robust mechanism for transferring chirality from the starting material to the product. researchgate.netnih.gov

Research has also demonstrated the enantioselective, palladium-catalyzed three-component reactions of aryl bromides and N-sulfonylhydrazones to synthesize chiral products with good enantioselectivities. nih.gov Adapting such carbene-based cross-coupling strategies could provide novel routes to substituted azetidinones. nih.gov The table below summarizes key findings in palladium-catalyzed reactions relevant to the synthesis of chiral heterocycles.

Table 1: Selected Palladium-Catalyzed Reactions for Heterocycle Synthesis

Catalyst/Ligand Substrates Product Type Key Feature Ref.
Pd₂(dba)₃ / Chiral Ligand (L*) Benzyl bromide, N-arylsulfonylhydrazone Chiral Tribenzocycloheptene High enantioselectivity (up to 99% ee) in carbene cross-coupling. nih.gov
[SIPr-Pd(cinnamyl)Cl] N-tosyl-2-phenylaziridine, Phenylboronic acid β-phenethylamine derivative Highly regioselective and stereospecific C-C cross-coupling of aziridines. researchgate.net

Photochemical Synthesis of Azetidinones (e.g., Aza-Paterno-Büchi Reaction)

Photochemical reactions provide unique, energy-efficient pathways to strained ring systems like azetidinones, often proceeding under mild conditions. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is arguably the most direct and atom-economical method for synthesizing the azetidine ring. researchgate.netnih.govnih.govrsc.org

The reaction is initiated by the photoexcitation of the imine component, which then adds to the alkene to form the four-membered ring. nih.gov However, the application of this reaction has faced challenges, primarily due to the rapid E/Z isomerization of the excited imine, which can prevent the cycloaddition. nih.gov Consequently, many successful examples utilize cyclic imines or intramolecular variants to restrict this competing relaxation pathway. nih.gov

Recent advancements have focused on overcoming these limitations. The use of visible light-mediated processes has enabled the scalable synthesis of various azetidines, demonstrating the utility of this approach for creating functionalized materials. chemrxiv.org Stereochemical control in the aza-Paternò-Büchi reaction can be achieved through several strategies, including the use of chiral auxiliaries or enantioselective catalysts. For instance, performing the photolysis in the solid state with a chiral ionic auxiliary has been shown to produce enantioselective outcomes. acs.org

Another powerful photochemical method is the Norrish-Yang cyclization. This intramolecular reaction involves the photo-excitation of an α-amino ketone, leading to the formation of a 1,4-biradical intermediate that cyclizes to form a hydroxylated azetidine (an azetidinol). acs.orgbeilstein-journals.org The stereoselectivity of the cyclization is often dependent on the substituents on the nitrogen atom. acs.org These azetidinols are valuable intermediates that can be readily converted to compounds like this compound. A recent study highlighted a "build and release" strategy where α-aminoacetophenones undergo Norrish-Yang cyclization to form strained azetidinols, which are then subjected to subsequent ring-opening functionalization. beilstein-journals.org

Table 2: Overview of Photochemical Azetidinone Synthesis Methods

Reaction Type Precursors Key Intermediate/Product Stereocontrol Method Ref.
Aza-Paternò-Büchi Imine, Alkene Azetidine Chiral auxiliaries, Solid-state photolysis. acs.orgresearchgate.net
Norrish-Yang Cyclization α-Amino Ketone Azetidinol (B8437883) N-substituent effects, Chiral protecting groups. acs.orgbeilstein-journals.org

Flow Chemistry and Continuous Processing in Azetidinone Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs) like β-lactams. d-nb.infomdpi.com This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. azolifesciences.com

The key benefits of continuous flow synthesis include:

Enhanced Safety: The small internal volume of microreactors minimizes the risks associated with highly exothermic reactions or the use of hazardous reagents and unstable intermediates. azolifesciences.comresearchgate.net

Improved Control and Reproducibility: Superior heat and mass transfer in flow reactors lead to better control over reaction conditions, resulting in higher yields, fewer byproducts, and greater batch-to-batch consistency. researchgate.netresearchgate.net

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. d-nb.info

Automation and Integration: Flow systems can be readily automated and individual reaction steps can be "telescoped" together without the need for isolating and purifying intermediates, streamlining multi-step syntheses. mdpi.com

The synthesis of azetidinones and related β-lactams has been successfully adapted to continuous flow processes. For example, the synthesis of cefotaxime, a third-generation cephalosporin, has been demonstrated in a flow system, highlighting the advantages in safety and environmental impact compared to older batch methods. nih.gov Similarly, a continuous flow process was developed for the synthesis of azetidinium salts, dramatically reducing the long reaction times required in batch protocols. researchgate.net Flow chemistry is also particularly well-suited for photochemical reactions, where the narrow channels of photoreactors ensure uniform irradiation of the reaction mixture, leading to higher efficiency and productivity compared to batch methods. nottingham.ac.uk This has been applied to the synthesis of azetidinone-containing "Dewar" heterocycles with productivities significantly exceeding batch processes. nottingham.ac.uk

Table 3: Comparison of Batch vs. Flow Synthesis for Heterocycles

Process Parameter Batch Method Flow Method Advantage of Flow Ref.
Azetidinium Salt Synthesis Reaction Time Days Minutes/Hours Drastic reduction in time, on-demand synthesis. researchgate.net
Photochemical Dewar Azetidinone Synthesis Productivity 67 mg h⁻¹ 1622 mg h⁻¹ ~24-fold increase in productivity. nottingham.ac.uk
Organolithium Addition Temperature -78 °C 0 °C Operation at non-cryogenic temperatures, improved practicality. researchgate.net

Chemical Transformations and Functionalization of the S 4 Hydroxymethyl Azetidin 2 One Scaffold

Selective Derivatization of the Hydroxymethyl Group (e.g., Protection, Oxidation, Esterification)

The primary hydroxyl group at the C4 position is often the most accessible functional group for initial modification. Its derivatization allows for the introduction of various functionalities or the installation of protecting groups to prevent unwanted side reactions during subsequent transformations at other positions of the molecule.

Protection: The hydroxyl group can be readily protected as an ether, most commonly a silyl (B83357) ether, due to the mild conditions required for both their formation and removal. The choice of silylating agent allows for tuning the stability of the protecting group.

Table 1: Common Silyl Ether Protecting Groups for Alcohols

Protecting GroupAbbreviationCommon ReagentDeprotection ConditionsRelative Stability
TrimethylsilylTMSTMS-Cl, HMDSMild acid (e.g., AcOH in H₂O), K₂CO₃ in MeOHLow
TriethylsilylTESTES-ClMild acid, Fluoride ion (TBAF)Moderate
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, TBDMS-OTfAcid (e.g., TFA, HCl), Fluoride ion (TBAF)High
tert-ButyldiphenylsilylTBDPSTBDPS-ClAcid, Fluoride ion (TBAF)Very High
TriisopropylsilylTIPSTIPS-Cl, TIPS-OTfAcid, Fluoride ion (TBAF)Very High

The reaction typically involves treating the alcohol with a silyl chloride in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). For instance, protection with TBDMS-Cl and imidazole in DMF provides the corresponding TBDMS ether in high yield. This protection strategy is crucial for reactions involving the modification of the N-H or C3-H bonds, which often require basic or nucleophilic conditions that would deprotonate the hydroxyl group.

Oxidation: The primary alcohol can be selectively oxidized to afford (S)-4-formylazetidin-2-one. This aldehyde is a key intermediate for further carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. Mild oxidation conditions are necessary to avoid over-oxidation to the carboxylic acid and to prevent the cleavage of the sensitive β-lactam ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine at low temperatures) are effective for this transformation. youtube.comorganic-chemistry.org

Esterification: The hydroxymethyl group can be converted into an ester through reaction with acylating agents. This functionalization is useful for modifying the molecule's steric and electronic properties or for introducing a new reactive handle.

Table 2: Representative Esterification Methods

MethodReagentsConditionsNotes
Acylation with Acyl ChlorideR-COCl, Pyridine (B92270) or Et₃NAprotic solvent (e.g., DCM, THF), 0 °C to RTHigh-yielding and generally fast reaction. google.com
Acylation with Acid Anhydride(R-CO)₂O, DMAP (cat.), Et₃NAprotic solvent (e.g., DCM)DMAP is a highly effective acylation catalyst.
Fischer EsterificationR-COOH, Acid catalyst (e.g., H₂SO₄)Excess alcohol as solvent, heatReversible reaction; often requires removal of water to drive to completion. nih.govyoutube.com
Steglich EsterificationR-COOH, DCC or EDCI, DMAP (cat.)Aprotic solvent (e.g., DCM)Mild conditions suitable for sensitive substrates.

Reaction with an acid chloride in the presence of a base like pyridine is a common and efficient method to form the corresponding ester. google.com This transformation allows for the introduction of a wide variety of R groups, depending on the acid chloride used.

Modifications at the Azetidinone Nitrogen Atom

The nitrogen atom of the β-lactam is a secondary amide and can undergo substitution reactions, typically after deprotonation with a suitable base. These modifications are crucial for the synthesis of various biologically active compounds, including carbapenems and other β-lactamase inhibitors.

N-Alkylation and N-Arylation: Direct alkylation of the N-H bond can be achieved by treating the lactam with a base (e.g., sodium hydride, NaH) followed by an alkylating agent (e.g., an alkyl halide or triflate). The acidity of the N-H proton is comparable to that of other secondary amides.

N-Acylation: The nitrogen can be acylated using acid chlorides or anhydrides. researchgate.net This reaction often requires activation of the lactam nitrogen, for example, by conversion to its N-silyl derivative, which is then reacted with the acylating agent. N-acylated azetidinones are important intermediates in various synthetic pathways. For example, hydrolysis of N-acyloxymethyl derivatives has been studied, showing that cleavage occurs at the exocyclic ester function rather than the endocyclic amide bond, preserving the β-lactam ring. masterorganicchemistry.com

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides N-sulfonylated azetidinones. This modification can significantly alter the chemical reactivity and biological activity of the scaffold.

Functionalization at Other Ring Positions (C3, C4)

While the C4 position is substituted with the hydroxymethyl group, the C3 position offers a site for the introduction of new substituents, which is a key strategy in the development of β-lactam antibiotics.

Functionalization at C3: The protons at the C3 position are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lactam enolate. This enolate can then react with various electrophiles. For example, aldol condensation of the lithium enolate of an N-protected azetidin-2-one (B1220530) with aldehydes and ketones allows for the introduction of a β-hydroxyalkyl substituent at the C3 position. This reaction provides a powerful method for constructing more complex β-lactam structures with controlled diastereoselectivity. Subsequent alkylation or acylation at this position is also possible, leading to a wide range of 3,4-disubstituted azetidinones.

Functionalization at C4: Post-synthesis functionalization directly at the C4 carbon atom is generally not feasible. This position lacks an acidic proton for deprotonation and is sterically hindered, making it inaccessible to most electrophilic or nucleophilic reagents without involving ring-opening reactions. Modifications at C4 are typically introduced by starting with a different chiral precursor during the synthesis of the azetidinone ring itself.

Spectroscopic Characterization and Structural Elucidation in Azetidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For azetidinone derivatives, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of azetidinone derivatives, the protons on the β-lactam ring exhibit characteristic chemical shifts. For instance, the protons N-CH and CH-Cl in some 2-azetidinones appear as doublets in the ranges of 5.32–5.45 ppm and 5.02–5.23 ppm, respectively. mdpi.com The disappearance of signals corresponding to precursor materials, such as the azomethine proton (CH=N), confirms successful cyclization. mdpi.com In related structures, the methylene (B1212753) protons adjacent to a hydroxyl group and the protons on the azetidinone ring can be clearly distinguished and assigned.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the β-lactam ring is particularly diagnostic, typically appearing in the downfield region of the spectrum, often between 160 and 175 ppm. mdpi.comresearchgate.net For example, in a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, the carbonyl carbon signal was observed in the range of 160.3–168.2 ppm. mdpi.com The carbons of the azetidinone ring (CH-NH and CH-Cl) have been observed in the ranges of 67.8–79.1 ppm and 61.04–67.0 ppm, respectively. mdpi.com The presence of substituents significantly influences the chemical shifts of the ring carbons. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as ¹H-¹³C COSY (Correlation Spectroscopy), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. nih.govbiust.ac.bw These experiments establish correlations between directly bonded protons and carbons, confirming the connectivity within the (S)-4-(hydroxymethyl)azetidin-2-one structure.

Interactive ¹H NMR Data Table for a Representative Azetidinone Derivative

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CH-Ar4.46 - 4.82d-
CH-Cl5.15 - 5.83d-
Aromatic-H7.0 - 8.0m-
NH8.59s-
Note: Data is representative of substituted azetidinone derivatives and may vary for this compound. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. The most characteristic absorption band in the IR spectrum of an azetidin-2-one (B1220530) is that of the β-lactam carbonyl group (C=O). This band typically appears at a high frequency, often in the range of 1730–1760 cm⁻¹, due to the ring strain of the four-membered ring. mdpi.comresearchgate.net For example, in a series of azetidinone derivatives, this characteristic band was observed in the range of 1739–1752 cm⁻¹. mdpi.com The presence of a hydroxyl group (-OH) in this compound would be indicated by a broad absorption band in the region of 3200–3600 cm⁻¹. The N-H stretching vibration of the lactam is also typically observed in this region.

Interactive IR Absorption Data Table for Azetidinone Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
β-Lactam C=O Stretch1730 - 1760
O-H Stretch (hydroxyl)3200 - 3600 (broad)
N-H Stretch (lactam)3200 - 3400
C-H Stretch2850 - 3000
Note: These are typical ranges and can be influenced by the specific molecular structure and intermolecular interactions. mdpi.comresearchgate.net

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ for this compound (C₄H₇NO₂) would be expected at an m/z corresponding to its molecular weight (101.0477 g/mol ). uni.lusinfoobiotech.com

Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For azetidin-2-ones, a common fragmentation pathway involves the cleavage of the four-membered ring, leading to the formation of ketene (B1206846) and imine fragments. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing the purity of the compound and identifying any byproducts from the synthesis.

Predicted collision cross-section (CCS) values for various adducts of 4-(hydroxymethyl)azetidin-2-one (B2538724) have been calculated, which can aid in its identification in complex mixtures. uni.lu

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can confirm the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. researchgate.net By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. This technique is crucial for unequivocally establishing the (S)-configuration at the chiral center (C4). The absolute stereochemistry of related chiral azetidinol (B8437883) and oxetanol adducts has been successfully determined by single-crystal X-ray diffraction analysis. nih.gov The crystallographic data not only confirms the stereochemistry but also provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. mdpi.com

Elemental Analysis in the Context of Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. For this compound (C₄H₇NO₂), the theoretical elemental composition is approximately:

Carbon (C): 47.52%

Hydrogen (H): 6.98%

Nitrogen (N): 13.85%

A close agreement between the experimental and calculated values provides strong evidence for the purity and correctness of the assigned molecular formula. researchgate.net This technique is often used in conjunction with spectroscopic methods to provide a complete and robust characterization of the synthesized compound.

Computational and Theoretical Studies in Azetidinone Chemistry

Mechanistic Investigations (e.g., Reaction Pathways, Transition States)

Theoretical calculations are instrumental in elucidating the complex reaction mechanisms prevalent in azetidinone chemistry. For the formation and transformation of the strained β-lactam ring, computational studies can map out entire reaction pathways, identify key intermediates, and characterize the transition states that govern reaction rates and selectivity.

Mechanistic studies on related azetidinone syntheses often reveal the operative pathways. For instance, the cyclocondensation of a ketene (B1206846) and an imine to form the azetidinone ring is a common route. Computational models of this reaction can analyze the transition state structures to explain the observed diastereoselectivity. Similarly, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones has been investigated through a stepwise analysis, revealing the formation of intermediate 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines. nih.gov

Another key area is the study of ring-opening reactions, where the high strain energy of the four-membered ring is exploited. nih.gov Theoretical models can predict the regioselectivity and stereochemistry of nucleophilic attacks on the β-lactam carbonyl group or at the C4 position. For derivatives of (S)-4-(hydroxymethyl)azetidin-2-one, these studies can help understand their reactivity as enzyme inhibitors, where the mechanism of acylation of the enzyme's active site is critical. For example, docking studies on derivatives of (S)-1-(pent-4'-enoyl)-4-(hydroxymethyl)-azetidin-2-one as inhibitors of human fatty acid amide hydrolase (hFAAH) have been used to rationalize their inhibitory mechanism. nih.gov These models consider interactions with the catalytic triad (B1167595) in the enzyme's active site, providing a molecular basis for the observed biological activity. nih.gov

Stereochemical Predictions and Rationalization

The stereochemistry of the substituents on the azetidinone ring is crucial for its biological activity and its utility as a chiral building block. Computational methods are frequently employed to predict and rationalize the stereochemical outcomes of synthetic reactions.

For the synthesis of chiral azetidinones like this compound, controlling the stereocenter at the C4 position is paramount. One synthetic approach involves the intramolecular N-C4 cyclization of a chiral precursor, such as a hydroxamate derived from an amino acid. researchgate.net Theoretical modeling of such cyclization reactions can compare the activation energies of the transition states leading to different diastereomers. These calculations often show that the preferred reaction pathway is the one that minimizes steric clashes and torsional strain in the transition state, thus leading to the observed stereoisomer.

In the context of [2+2] cycloaddition reactions (the Staudinger synthesis), computational studies can rationalize the cis/trans selectivity by analyzing the geometry of the ketene and imine approach. The stereochemical outcome is often dictated by the specific substituents on both reactants. For other cyclization strategies, such as the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, computational modeling helps to understand the mechanism involving α-oxo gold carbene intermediates and subsequent intramolecular N-H insertion, which proceeds with high stereoselectivity. nih.gov While not directly involving this compound, these studies establish the principles that govern stereocontrol in the formation of the azetidinone ring.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of azetidinone compounds. nih.govresearchgate.net These methods provide detailed information about molecular geometry, electronic structure, and vibrational frequencies. For this compound, DFT can be used to determine its most stable conformation and to analyze the electronic effects of the hydroxymethyl substituent on the β-lactam ring.

Key parameters obtained from DFT calculations include:

Optimized Molecular Geometry : DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography for validation. researchgate.netmdpi.com

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the hydroxyl group. researchgate.net

Global Reactivity Descriptors : Parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be calculated from FMO energies to quantify the molecule's reactivity. nih.gov

Table 1: Representative Theoretical Parameters Calculated for Azetidinone-related Structures using DFT.
ParameterDescriptionTypical Calculated Value/Finding
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Calculated to assess electron-donating sites, often localized on the nitrogen or oxygen atoms.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Used to identify electrophilic sites, such as the carbonyl carbon of the β-lactam ring.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. nih.govA larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. researchgate.netReveals negative potential around the carbonyl oxygen and positive potential near the carbonyl carbon and amide proton.
Optimized Bond Lengths (C=O, N-C)Calculated equilibrium bond distances in the molecule's lowest energy conformation. mdpi.comProvides structural data that can be compared to experimental crystallographic results.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, study its interactions with solvent molecules, and model its binding to biological targets.

Conformational analysis of the azetidinone ring and its substituents is a key application. The four-membered ring is not perfectly planar, and MD simulations can reveal the accessible puckered conformations and the energy barriers between them. The orientation of the C4-hydroxymethyl group is also flexible, and its preferred conformations can be determined through simulation, which is critical for understanding how it fits into a receptor's binding pocket.

In the context of drug design, MD simulations are essential for studying the stability of a ligand-protein complex. nih.gov For derivatives of this compound designed as enzyme inhibitors, an initial binding pose might be predicted by molecular docking. Subsequent MD simulations can then be run to assess the stability of this pose, analyze the network of hydrogen bonds and other interactions, and calculate the binding free energy. Such simulations were employed to study coumarin-based inhibitors, demonstrating the stability of their interactions with acetylcholinesterase over time. nih.gov These studies provide a dynamic picture of the binding process that is not available from static docking alone. nih.govnih.gov

Table 2: Applications of Molecular Dynamics Simulations in Azetidinone Research.
Simulation TypeObjectiveKey Insights Gained
Conformational AnalysisTo explore the accessible shapes and orientations of the molecule in solution.Identifies low-energy conformations of the ring and side chains, and the dynamics of their interconversion.
Ligand-Protein BindingTo assess the stability and dynamics of the azetidinone derivative within a protein binding site. nih.govEvaluates the persistence of key interactions (e.g., hydrogen bonds), calculates binding free energies, and reveals conformational changes upon binding.
Solvation StudiesTo understand how the molecule interacts with surrounding water or other solvent molecules.Characterizes the hydration shell and the pattern of hydrogen bonding between the hydroxymethyl group and water.
Potential of Mean Force (PMF)To calculate the energy profile of a process, such as a ligand entering a binding site. mdpi.comDetermines the free energy barriers for binding and unbinding events, providing kinetic insights.

In Silico Design and Prediction for Synthetic Targets

Computational methods are increasingly at the forefront of designing new molecules for specific applications, a process known as in silico design. Starting with a core scaffold like this compound, computational tools can be used to predict new derivatives with enhanced properties, such as improved binding affinity for a biological target or optimized synthetic accessibility.

Structure-based drug design is a prominent example. If the three-dimensional structure of a target enzyme is known, virtual libraries of compounds based on the azetidinone scaffold can be docked into the active site. This process filters thousands of potential derivatives to identify a smaller set of promising candidates for synthesis and experimental testing. For instance, the design of inhibitors for human fatty acid amide hydrolase (hFAAH) utilized docking studies to understand the structure-activity relationship and explain why certain regioisomers were more or less active. nih.gov

Furthermore, in silico methods can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties of designed compounds. nih.gov By calculating parameters like lipophilicity (logP), water solubility, and potential for metabolic breakdown, researchers can prioritize candidates that are more likely to have favorable pharmacokinetic profiles, saving significant time and resources in the drug development pipeline. The versatility of the azetidinone ring as a synthon allows for the rational design of a wide array of target molecules, from antibiotics to inhibitors of various enzymes. nih.gov

Applications of S 4 Hydroxymethyl Azetidin 2 One As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Conformationally Constrained Amino Acid Analogues

The rigid framework of the azetidin-2-one (B1220530) ring makes (S)-4-(hydroxymethyl)azetidin-2-one an excellent starting point for the synthesis of conformationally constrained amino acid analogues. These modified amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures, enhance biological activity, and improve metabolic stability. The selective cleavage of the strained β-lactam ring allows for the introduction of various functionalities, ultimately leading to the formation of novel amino acid structures with defined stereochemistry. nih.gov This "β-lactam synthon method" provides access to a diverse range of synthetic target molecules that may not possess a β-lactam ring in their final structure. nih.gov

Construction of Advanced Heterocyclic Systems (e.g., Pyrroles, Oxazinanes, Aziridines)

The inherent ring strain and functionality of this compound make it a versatile precursor for the construction of other advanced heterocyclic systems. Through carefully designed reaction sequences involving ring-opening, rearrangement, and cyclization reactions, this chiral building block can be transformed into a variety of other heterocycles. For instance, the ring expansion of aziridines derived from this compound can lead to the formation of oxazolidinones, another important class of heterocyclic compounds. researchgate.net The ability to convert the azetidinone core into other heterocyclic scaffolds significantly broadens its utility in synthetic chemistry, providing access to a diverse range of molecular architectures for drug discovery and development. researchgate.netresearchgate.netnih.gov

Integration into Complex Natural Product Total Synthesis (e.g., Taxol Side Chains, Carbapenems)

The enantiomerically pure nature of this compound makes it an invaluable chiral pool starting material for the total synthesis of complex natural products. One of the most notable applications is in the synthesis of the side chain of the anticancer drug Taxol. The β-lactam ring serves as a key precursor to the β-amino acid moiety of the side chain, with the stereochemistry of the final product being directly controlled by the starting azetidinone.

Furthermore, derivatives of this compound are crucial intermediates in the synthesis of carbapenem (B1253116) antibiotics, such as thienamycin. nih.gov For example, (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone is a well-established and highly versatile intermediate for the production of various carbapenem antibiotics. nih.gov The efficient and stereocontrolled construction of the carbapenem core is greatly facilitated by the use of these chiral β-lactam building blocks. nih.gov

Development of Novel Chemical Scaffolds for Research Purposes

The unique structural features of this compound make it an attractive starting point for the development of novel chemical scaffolds for medicinal chemistry research. nih.govmdpi.comnih.gov By modifying the core azetidinone structure and introducing diverse substituents, chemists can generate libraries of new compounds with potential biological activity. nih.govresearchgate.net These novel scaffolds can serve as probes to explore biological pathways or as starting points for the development of new therapeutic agents. The versatility of the β-lactam ring allows for a wide range of chemical transformations, enabling the creation of structurally diverse molecules from a single chiral precursor. nih.govresearchgate.net

Role in Chirality Multiplication Processes

This compound, being an enantiomerically pure compound, plays a significant role in chirality multiplication processes. nih.gov In asymmetric synthesis, a small amount of chiral material is used to generate a much larger quantity of a chiral product. As a chiral building block, this compound can be used to induce chirality in subsequent reactions, leading to the formation of new stereocenters with high levels of stereocontrol. ptfarm.pl This "chiral pool" approach is a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov The inherent chirality of this azetidinone derivative is effectively transferred and multiplied throughout a synthetic sequence, making it a highly efficient tool for asymmetric synthesis. ptfarm.plyoutube.com

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (S)-4-(hydroxymethyl)azetidin-2-one derivatives?

Answer:
The synthesis of this compound derivatives typically involves cyclization reactions, such as the Staudinger reaction between ketenes and imines, or modifications of pre-existing azetidin-2-one scaffolds. For example, substituents like 1,3,4-oxadiazole/thiadiazole rings can be introduced via nucleophilic substitution or coupling reactions to enhance biological activity . Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to preserve stereochemistry, as evidenced by protocols using palladium/nickel catalysts for cross-coupling reactions .

Basic: How is the stereochemical integrity of this compound validated during synthesis?

Answer:
Stereochemical validation relies on techniques like chiral HPLC, optical rotation measurements, and X-ray crystallography. For instance, crystal structure analysis of intermediates (e.g., N-[1,1-(diphenyl)-hydroxymethyl]-3(S)-[1(R)-hydroxyethyl]-4(S)-(t-butyl-oxomethyl)-azetidin-2-one) confirms stereochemical assignments via bond angles and spatial arrangements . Nuclear Overhauser Effect (NOE) NMR experiments further distinguish diastereomers in complex mixtures .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR for functional group identification and regiochemistry (e.g., distinguishing azetidin-2-one ring protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formulas, as seen in derivatives like 3-benzyl-4-(4-(dimethylamino)phenyl)-1-((S)-1-(1-napthyl)ethyl)azetidin-2-one (observed m/z 434.2329 vs. calculated 434.2358) .
  • Infrared (IR) Spectroscopy : Detection of carbonyl stretching (~1750 cm1^{-1}) for the azetidin-2-one ring .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar azetidin-2-one derivatives?

Answer:
Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges) or subtle structural differences (e.g., substituent electronic effects). To address this:

  • Dose-Response Analysis : Compare IC50_{50} values across multiple assays (e.g., anticancer activity in MCF-7 vs. HeLa cells) .
  • Molecular Modeling : Use docking studies to correlate substituent interactions with target binding pockets (e.g., 1,3,4-oxadiazole derivatives and kinase inhibition) .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance in biological replicates .

Advanced: What strategies enable stereoselective synthesis of this compound derivatives with bulky substituents?

Answer:

  • Chiral Auxiliaries : Use enantiopure auxiliaries (e.g., (S)-1-(1-naphthyl)ethyl groups) to direct stereochemistry during cyclization .
  • Catalytic Asymmetric Methods : Employ dual nickel/palladium catalysts for reductive cross-coupling, as demonstrated in the synthesis of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-(quinolin-6-yl)phenyl)azetidin-2-one .
  • Protecting Groups : Temporarily mask the hydroxymethyl group with silyl ethers (e.g., triisopropylsilyl) to prevent steric hindrance during coupling .

Advanced: How can computational chemistry aid in optimizing reaction pathways for azetidin-2-one derivatives?

Answer:

  • DFT Calculations : Predict transition-state energies for cyclization steps (e.g., Staudinger reaction barriers) .
  • Solvent Effects Modeling : Use COSMO-RS to simulate solvent interactions and optimize yields (e.g., MTBE vs. THF in metal-free carbopyridylation) .
  • Reaction Pathway Screening : Tools like Gaussian or ORCA can compare competing pathways (e.g., β-lactam ring formation vs. side-product generation) .

Advanced: What methodologies validate the stability of this compound under physiological conditions?

Answer:

  • pH Stability Studies : Incubate derivatives in buffers (pH 1–10) and monitor degradation via HPLC .
  • Serum Stability Assays : Expose compounds to fetal bovine serum (FBS) and quantify intact molecules over time using LC-MS .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity (75% RH) to predict shelf-life .

Advanced: How do researchers address discrepancies in spectroscopic data for azetidin-2-one derivatives?

Answer:

  • Cross-Validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .
  • Crystallographic Refinement : Resolve ambiguous NOESY correlations via X-ray diffraction (e.g., bond lengths <1.5 Å for carbonyl groups) .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to trace signal assignments in complex spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.